REACTION_CXSMILES
|
[F:1][C:2]([F:23])([F:22])[C:3]1[C:4]([CH:9]2[CH2:14][CH2:13][N:12](C(OC(C)(C)C)=O)[CH2:11][CH2:10]2)=[N:5][CH:6]=[CH:7][CH:8]=1.FC(F)(F)C(O)=O.C(=O)(O)[O-].[Na+]>ClCCl>[NH:12]1[CH2:11][CH2:10][CH:9]([C:4]2[C:3]([C:2]([F:23])([F:1])[F:22])=[CH:8][CH:7]=[CH:6][N:5]=2)[CH2:14][CH2:13]1 |f:2.3|
|
Name
|
tert-butyl 4-(3-(trifluoromethyl)pyridin-2-yl)piperidine-1-carboxylate
|
Quantity
|
379.8 mg
|
Type
|
reactant
|
Smiles
|
FC(C=1C(=NC=CC1)C1CCN(CC1)C(=O)OC(C)(C)C)(F)F
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
with stirring at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 50-mL round-bottom flask, was placed
|
Type
|
STIRRING
|
Details
|
The resulting solution was stirred for 3 h at room temperature
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
The resulting solution was extracted with 6×50 mL of dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
The solids were filtered out
|
Type
|
CONCENTRATION
|
Details
|
The resulting mixture was concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
This resulted in 237.4 mg (93%) of 2-(piperidin-4-yl)-3-(trifluoromethyl)pyridine as yellow oil
|
Name
|
|
Type
|
|
Smiles
|
N1CCC(CC1)C1=NC=CC=C1C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |